molecular formula C9H13BrO3S2 B6640353 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol

3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol

Cat. No. B6640353
M. Wt: 313.2 g/mol
InChI Key: OJNMTNDUYBZXPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in cancer cell proliferation and inflammation. Specifically, the compound has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression and are often overexpressed in cancer cells.
Biochemical and Physiological Effects
The compound has been shown to have a range of biochemical and physiological effects, including the induction of cell cycle arrest and apoptosis in cancer cells, as well as the suppression of inflammatory cytokine production. Additionally, it has been found to have a low toxicity profile in vitro, suggesting that it may be a promising candidate for further development as a therapeutic agent.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol in lab experiments is its relatively simple synthesis method, which allows for easy preparation and purification of the compound. Additionally, its low toxicity profile makes it a suitable candidate for in vitro and in vivo studies. However, one limitation of the compound is its limited solubility in aqueous solutions, which may pose challenges in certain experimental settings.

Future Directions

There are numerous potential future directions for research on 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol. One area of interest is the development of more potent analogs of the compound that may exhibit improved antitumor or anti-inflammatory activity. Additionally, further studies are needed to elucidate the precise mechanism of action of the compound and to identify potential targets for therapeutic intervention. Finally, there is a need for in vivo studies to assess the efficacy and safety of the compound in animal models, with the ultimate goal of developing a new therapeutic agent for the treatment of cancer and inflammatory diseases.

Synthesis Methods

The synthesis of 3-[(5-Bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol involves the reaction of 5-bromo-2-thiophenemethanol with 2-methylpropane-1,3-diol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is subsequently treated with a sulfonyl chloride to yield the final product.

Scientific Research Applications

The compound has been extensively studied for its potential applications in medicinal chemistry, particularly in the development of new drugs. It has been found to exhibit significant antitumor activity against various cancer cell lines, including breast, colon, and lung cancer. Additionally, it has shown promise as an anti-inflammatory agent, with studies suggesting that it may have potential in the treatment of inflammatory diseases such as arthritis.

properties

IUPAC Name

3-[(5-bromothiophen-2-yl)methylsulfonyl]-2-methylpropan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13BrO3S2/c1-7(4-11)5-15(12,13)6-8-2-3-9(10)14-8/h2-3,7,11H,4-6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJNMTNDUYBZXPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)CS(=O)(=O)CC1=CC=C(S1)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BrO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.